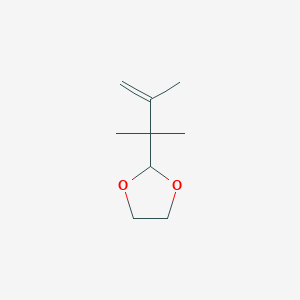![molecular formula C10H14O B054370 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane CAS No. 117221-80-4](/img/structure/B54370.png)
3-Oxatetracyclo[5.2.2.01,6.02,4]undecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Oxatetracyclo[5.2.2.01,6.02,4]undecane, also known as OXT, is a cyclic ether compound that has gained significant attention in the scientific community due to its unique structure and potential applications. OXT has been synthesized using various methods, and its mechanism of action has been studied extensively.
科学的研究の応用
3-Oxatetracyclo[5.2.2.01,6.02,4]undecane has been studied for its potential applications in a variety of scientific fields, including organic chemistry, materials science, and medicinal chemistry. 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane has been used as a building block for the synthesis of other compounds, such as macrocycles and polycyclic compounds. 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane has also been studied for its potential use as a drug delivery system, due to its cyclic structure and ability to form complexes with other molecules.
作用機序
The mechanism of action of 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane is not fully understood, but it is believed to involve the formation of complexes with other molecules. 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane has been shown to form complexes with metal ions, such as copper and zinc, and with organic molecules, such as amino acids and nucleotides. These complexes may play a role in the biological activity of 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane.
生化学的および生理学的効果
The biochemical and physiological effects of 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane are still being studied, but it has been shown to have antimicrobial and anticancer activity. 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane has been shown to inhibit the growth of various bacterial and fungal strains, and to induce apoptosis in cancer cells. 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane has also been studied for its potential use as an antioxidant and anti-inflammatory agent.
実験室実験の利点と制限
One advantage of using 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane in lab experiments is its unique structure, which allows for the formation of complex molecules. 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane can also be synthesized using various methods, allowing for flexibility in experimental design. However, the synthesis of 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane can be challenging, and the purity of the compound can vary depending on the synthesis method used.
将来の方向性
There are many potential future directions for research on 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane. One area of interest is the development of new synthesis methods for 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane, with improved yields and purity. Another area of interest is the study of 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane complexes with other molecules, and their potential biological activity. 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane may also have applications in the development of new drugs, due to its unique structure and potential for complex formation.
Conclusion:
In conclusion, 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane is a cyclic ether compound that has potential applications in a variety of scientific fields. 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane can be synthesized using various methods, and its mechanism of action and biological activity are still being studied. 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane has advantages and limitations for lab experiments, and there are many potential future directions for research on this compound.
合成法
3-Oxatetracyclo[5.2.2.01,6.02,4]undecane can be synthesized using various methods, including the Diels-Alder reaction, the Prins reaction, and the Pauson-Khand reaction. The Diels-Alder reaction involves the reaction of a diene with a dienophile to form a cyclic compound. The Prins reaction involves the reaction of an aldehyde or ketone with an alkene to form a cyclic ether. The Pauson-Khand reaction involves the reaction of an alkyne with an alkene and a metal catalyst to form a cyclopentenone. Each of these methods has been used to synthesize 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane, with varying yields and purity.
特性
CAS番号 |
117221-80-4 |
|---|---|
製品名 |
3-Oxatetracyclo[5.2.2.01,6.02,4]undecane |
分子式 |
C10H14O |
分子量 |
150.22 g/mol |
IUPAC名 |
3-oxatetracyclo[5.2.2.01,6.02,4]undecane |
InChI |
InChI=1S/C10H14O/c1-3-10-4-2-6(1)7(10)5-8-9(10)11-8/h6-9H,1-5H2 |
InChIキー |
JAUNSKPQYMPJOJ-UHFFFAOYSA-N |
SMILES |
C1CC23CCC1C2CC4C3O4 |
正規SMILES |
C1CC23CCC1C2CC4C3O4 |
同義語 |
2H-1b,4-Ethanopentaleno[1,2-b]oxirene, hexahydro-, (1a-alpha-,1b-bta-,4-bta-,4a-alpha-,5a-alpha-)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![C-Undecylcalix[4]resorcinarene](/img/structure/B54297.png)





![1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester](/img/structure/B54313.png)

![N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide](/img/structure/B54317.png)
